4-Ethoxybenzylmagnesium chloride
Overview
Description
4-Ethoxybenzylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. While the provided papers do not directly discuss 4-ethoxybenzylmagnesium chloride, they do provide insights into similar compounds and their use in synthesis. For example, the first paper discusses the use of 4-methoxybenzyl chloride (PMB-Cl) in protecting phenolic ethers, which suggests that 4-ethoxybenzylmagnesium chloride could potentially be used in a similar manner for the protection of phenolic compounds during synthesis .
Synthesis Analysis
The synthesis of related compounds, such as the 4-methoxybenzyl derivative, involves the use of power ultrasound to facilitate the rapid preparation and reaction of the Grignard reagent. This method shows a clear advantage in terms of efficiency, providing protected products within 15 minutes, which could imply that a similar approach might be effective for synthesizing 4-ethoxybenzylmagnesium chloride . Additionally, the second paper describes the synthesis of a heterocyclic compound via the Grignard reaction, which could be analogous to reactions involving 4-ethoxybenzylmagnesium chloride .
Molecular Structure Analysis
Although the papers do not directly address the molecular structure of 4-ethoxybenzylmagnesium chloride, they do discuss the structure of related compounds. For instance, the third paper describes heterometallic trinuclear complexes with a specific arrangement of metal ions . This information could be extrapolated to understand how the ethoxy group might influence the molecular structure and reactivity of 4-ethoxybenzylmagnesium chloride.
Chemical Reactions Analysis
The papers provide examples of chemical reactions using similar Grignard reagents. The first paper shows the use of PMB-Cl for the protection of phenolic ethers, which could suggest that 4-ethoxybenzylmagnesium chloride may also be used in protecting groups or in facilitating the formation of carbon-carbon bonds in organic synthesis . The second paper's discussion of the Grignard reaction to produce heterocyclic compounds further supports the potential utility of 4-ethoxybenzylmagnesium chloride in synthesizing complex organic molecules .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 4-ethoxybenzylmagnesium chloride, they do offer insights into the properties of similar compounds. For example, the third paper discusses the magnetic and luminescent properties of heterometallic complexes, which could be relevant if 4-ethoxybenzylmagnesium chloride were to form similar complexes in certain reactions . The efficiency of synthesis using ultrasound, as mentioned in the first paper, could also hint at the reactivity and stability of 4-ethoxybenzylmagnesium chloride under various conditions .
Scientific Research Applications
Synthesis and Polymerization
Grignard Reactions : A study by Yin and Zhang (2002) used a Grignard reaction involving 4-methoxybenzylmagnesium chloride to synthesize a compound with chiral centers and hydroxyl groups, demonstrating the utility of 4-Ethoxybenzylmagnesium chloride in creating complex molecules with potential applications in organic synthesis (Q. Yin & Wenqin Zhang, 2002).
Polymerization Studies : Research by Zhang and Ruckenstein (1999) highlights the use of a derivative of 4-Ethoxybenzylmagnesium chloride in the anionic polymerization of a novel bifunctional monomer, leading to the creation of functional polymers and amphiphilic block copolymers (Hongming Zhang & E. Ruckenstein, 1999).
Organic Chemistry and Catalysis
Solvolysis Studies : A study on the solvolysis of 4-methoxybenzyl chloride, a related compound, provided insights into the kinetics and mechanisms of these reactions, relevant for understanding the behavior of 4-Ethoxybenzylmagnesium chloride in similar contexts (Kwang‐ting Liu, Y. Duann, & Su-Jiun Hou, 1998).
Catalysis in Coupling Reactions : Research by Bonnet et al. (2002) demonstrated the utility of arylmagnesium halides, similar to 4-Ethoxybenzylmagnesium chloride, in palladium-catalyzed cross-coupling reactions to synthesize substituted pyridines, quinolines, and diazines, indicating potential applications in catalysis and synthesis of complex organic molecules (V. Bonnet, F. Mongin, F. Trécourt, G. Quéguiner, & P. Knochel, 2002).
Material Science and Surface Chemistry
- Surface Chemistry Applications : Xu, Kang, and Neoh (2005) explored the UV-induced coupling of 4-vinylbenzyl chloride with silicon surfaces, suggesting potential applications of 4-Ethoxybenzylmagnesium chloride in creating polymer-silicon hybrids, which could be significant in the field of material science (F. Xu, E. Kang, & K. Neoh, 2005).
Safety And Hazards
properties
IUPAC Name |
magnesium;1-ethoxy-4-methanidylbenzene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.ClH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRABJSYGTMMMMK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzylmagnesium chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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